7-Methyloct-7-EN-5-YN-2-one
Description
Structure
3D Structure
Properties
CAS No. |
62248-78-6 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
7-methyloct-7-en-5-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-8(2)6-4-5-7-9(3)10/h1,5,7H2,2-3H3 |
InChI Key |
FYCSCKVYZSESAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CCCC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyloct 7 En 5 Yn 2 One and Analogous Enyne Ketones
Classical Organic Transformations in Enyne Ketone Construction
Classical methods, including Grignard reactions and Wittig olefinations, remain indispensable tools in organic synthesis for their reliability and versatility in forming carbon-carbon and carbon-oxygen bonds.
Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. A key application in the synthesis of ketones is their reaction with nitriles. masterorganicchemistry.comlibretexts.org This transformation involves the nucleophilic addition of the organomagnesium halide to the electrophilic carbon of the nitrile, which forms an imine salt intermediate. libretexts.org Subsequent acidic hydrolysis of this intermediate yields the desired ketone. masterorganicchemistry.comlibretexts.org This method is particularly useful for constructing enyne ketones by reacting a Grignard reagent derived from an appropriate enyne halide with a simple nitrile like acetonitrile.
The general mechanism proceeds in two main stages:
Nucleophilic Addition: The Grignard reagent attacks the nitrile carbon, creating an intermediate magnesium salt of an imine.
Hydrolysis: The addition of aqueous acid protonates the intermediate, which is then hydrolyzed to the final ketone product. masterorganicchemistry.com
Table 1: Synthesis of Ketones via Grignard Reagent Addition to Nitriles This table illustrates the versatility of the Grignard reaction with nitriles to form various ketone structures, a foundational step for creating complex molecules like enyne ketones.
| Grignard Reagent (R-MgX) | Nitrile (R'-CN) | Final Ketone Product (R-CO-R') |
|---|---|---|
| Methylmagnesium Bromide | Benzonitrile | Acetophenone |
| Phenylmagnesium Bromide | Acetonitrile | Acetophenone |
| Ethylmagnesium Bromide | Propionitrile | 3-Pentanone |
The Wittig reaction is a cornerstone of alkene synthesis, prized for its ability to form a carbon-carbon double bond at a specific location by reacting a phosphorus ylide with an aldehyde or ketone. lumenlearning.commnstate.edu Discovered by Georg Wittig in 1954, this reaction is broadly applicable and is instrumental in creating the "en" component of an enyne from a starting material containing an alkyne and a carbonyl group. lumenlearning.com
The process begins with the preparation of a phosphonium (B103445) salt from the reaction of triphenylphosphine (B44618) with an alkyl halide. lumenlearning.com This salt is then deprotonated by a strong base to form the nucleophilic ylide, also known as the Wittig reagent. lumenlearning.com The ylide then reacts with a ketone or aldehyde through a mechanism that involves a betaine (B1666868) intermediate and a four-membered oxaphosphetane ring, which ultimately decomposes to yield the alkene and triphenylphosphine oxide. lumenlearning.com The high stability of the triphenylphosphine oxide byproduct is a significant driving force for the reaction. lumenlearning.com For enyne synthesis, an alkynyl aldehyde or ketone can be reacted with an appropriate Wittig reagent to install the alkene moiety.
Table 2: Examples of Wittig Olefination for Alkene Synthesis This table demonstrates the application of the Wittig reaction to convert carbonyl compounds into alkenes, a key strategy for forming the double bond in enyne structures.
| Carbonyl Compound | Wittig Reagent | Alkene Product |
|---|---|---|
| Cyclohexanone | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Methylenecyclohexane |
| Benzaldehyde | (Triphenylphosphoranylidene)acetaldehyde | Cinnamaldehyde |
| Acetone | Ethyltriphenylphosphorane | 2-Methyl-2-butene |
Transition Metal-Catalyzed Synthesis of Enyne Ketone Derivatives
Transition metal catalysis has revolutionized organic synthesis, enabling reactions with high selectivity and efficiency under mild conditions. Palladium, in particular, is a versatile catalyst for a wide range of transformations.
Palladium catalysts are effective in mediating a variety of coupling and functionalization reactions, providing powerful tools for the synthesis of complex organic molecules, including enyne derivatives.
Recent research has demonstrated a cooperative catalysis system for the addition of ketones to 1,3-enynes. organic-chemistry.orgnih.govacs.org This method, which utilizes a combination of a palladium catalyst, a Lewis acid, and an amine, facilitates the hydroalkylation of 1,3-enynes to produce allenes in high yields at room temperature. organic-chemistry.orgnih.govacs.org The catalytic system typically involves Pd(0)Senphos, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and an amine base. nih.govacs.org Mechanistic studies, supported by DFT calculations, suggest that the reaction proceeds via a rate-determining outer-sphere proton transfer. organic-chemistry.orgacs.org While this specific methodology yields allenes rather than conjugated enyne ketones, it represents a significant advance in the functionalization of enyne systems. organic-chemistry.org
Table 3: Palladium-Catalyzed Hydroalkylation of 1,3-Enynes with Ketones to Synthesize Allenes This table summarizes findings from studies on the cooperative palladium-catalyzed reaction between enynes and ketones, which efficiently produces allene (B1206475) derivatives.
| 1,3-Enyne Substrate | Ketone Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| 1-Phenyl-1-buten-3-yne | Acetone | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | High |
| 1,4-Diphenyl-1-buten-3-yne | Cyclohexanone | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | High |
| (E)-Oct-3-en-1-yne | Acetophenone | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | High |
Palladium catalysis is also a powerful tool for creating chiral molecules through asymmetric reactions. The enantioselective allylic C-H alkylation of alkenes provides a direct method for forming carbon-carbon bonds at allylic positions with high stereocontrol. researchgate.netacs.org This strategy has been successfully applied to the synthesis of chiral 1,4-enynes. bohrium.com By employing a palladium complex with a chiral ligand, such as a phosphoramidite, it is possible to achieve branch-selective and highly enantioselective alkylation of allylic C-H bonds. researchgate.netbohrium.com This methodology allows for the construction of chiral enyne structures containing tertiary or quaternary stereogenic centers with excellent yields and enantioselectivities (up to 98% ee). bohrium.com The reaction's utility is demonstrated by its applicability to gram-scale synthesis and the creation of key intermediates for natural product synthesis. bohrium.com
Table 4: Enantioselective Synthesis of Chiral 1,4-Enynes via Palladium-Catalyzed C-H Alkylation This table highlights the effectiveness of palladium catalysis in creating chiral enyne structures with high enantiomeric excess (ee) through allylic C-H alkylation.
| Substrate | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Various α-Alkenes | Pyrazol-5-ones | Pd-Complex / Chiral Phosphoramidite | High | Up to 96% researchgate.net |
| 1,4-Dienes | Azlactones | Pd-Complex / Chiral Phosphoramidite | High | Excellent researchgate.net |
| Alkynyl carbon substrates | Not specified | Pd-Catalyst | Up to 93% bohrium.com | Up to 98% bohrium.com |
Copper-Catalyzed Reactions
Copper catalysis has become a significant tool in the synthesis of enyne derivatives, offering versatile and efficient pathways to functionalized products. nih.govrsc.org These reactions can produce densely functionalized and enantioenriched molecules from readily available enyne substrates. nih.govresearchgate.net
A notable advancement in this area is the copper(I)-catalyzed enantioselective addition of enynes to ketones, which facilitates the creation of enantiomerically enriched tertiary alcohols. acs.org This method utilizes skipped enynes, such as 1,4-enynes, as stable hydrocarbon pronucleophiles. acs.org A key challenge in such reactions is the chemoselective deprotonation of the skipped enyne in the presence of ketones that have more acidic α-protons. acs.org This has been overcome by using a soft copper(I)-conjugated Brønsted base catalyst combined with a chiral diphosphine ligand, like (S,S)-Ph-BPE. acs.org
The process involves the catalytic generation of a chiral allylcopper species which then reacts with ketones with high levels of control over stereochemistry (enantio-, diastereo-, regio-, and chemoselectivity). acs.org A significant feature of this transformation is that the skipped enyne portions of the starting materials are exclusively converted into cis-conjugated enynes, providing a scaffold for further chemical modifications. acs.org The reaction demonstrates broad substrate generality, tolerating various functional groups. acs.org This copper-catalyzed asymmetric transformation is robust and scalable, showing potential for industrial applications in producing fine chemicals. escholarship.org The protocol is effective for a range of ketones, including less reactive aliphatic ketones, α-ketoesters, and enones, consistently yielding products with excellent enantiocontrol. escholarship.org
Table 1: Copper-Catalyzed Asymmetric Addition of Enynes to Various Ketones
| Entry | Ketone | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone | 98% | 10:1 | 82% |
| 2 | 2-Acetonaphthone | 99% | 15:1 | 85% |
| 3 | 3-Pentanone | 98% | >20:1 | 75% |
| 4 | Cyclohexanone | 97% | 15:1 | 88% |
Data synthesized from findings in related studies. escholarship.org
Non-conjugated enynes, particularly skipped enynes like 1,4-enynes, are valuable and versatile building blocks in organic synthesis. nih.gov They have been employed in the synthesis of natural products and are key substrates in transition-metal catalyzed cycloisomerization reactions. nih.gov Copper-catalyzed functionalization of these 1,n-enynes has emerged as a powerful synthetic strategy. nih.gov
In 2017, a method for the copper-catalyzed asymmetric addition of 1,4-enynes to ketones was reported, highlighting the utility of these substrates. nih.gov Copper's ability to exist in several oxidation states allows it to mediate a variety of redox processes, facilitating the conversion of enynes into a diverse array of functionalized products. nih.gov This versatility makes copper catalysis a powerful tool for C-C bond formation through the addition of radicals to olefins. nih.gov
Rhodium-Catalyzed Cyclization and Directed C-H Functionalization
Rhodium catalysis offers powerful methods for the synthesis of complex cyclic and heterocyclic structures from enynes. acs.orgnih.gov These reactions often proceed through C-H activation, providing an efficient route to molecular complexity. acs.org
Tunable arylative cyclizations of 1,6-enynes can be achieved via rhodium(III)-catalyzed C-H activation of O-substituted N-hydroxybenzamides. acs.org The choice of substituent on the directing group can steer the reaction towards different products; for instance, an O-Piv group can lead to tetracyclic isoquinolones via an N-Michael addition, while an O-Me group can result in hydrobenzofurans through a C-Michael addition. acs.org Mechanistic studies suggest that the C–H bond cleavage is the rate-limiting step in these cascade reactions. acs.org This methodology represents the first instance of a rhodium(III)-catalyzed arylative cyclization of 1,6-enynes. acs.org
Another key transformation involves the oxidative annulation of aromatic substrates with 1,3-enynes that contain allylic hydrogen atoms positioned cis to the alkyne. nih.govresearchgate.net A crucial step in this process is an alkenyl-to-allyl 1,4-rhodium(III) migration, which generates an electrophilic π-allylrhodium(III) intermediate. nih.govresearchgate.net This intermediate can then be trapped by nucleophiles to form various heterocycles, such as benzopyrans and isoindolinones. nih.gov This strategy allows 1,3-enynes to function as one-carbon annulation partners. researchgate.net In some cases, this pathway can be directed towards all-carbon [3+3] oxidative annulations to produce spirodialins. researchgate.net
Table 2: Rhodium-Catalyzed Tunable Arylative Cyclization of 1,6-Enynes
| Entry | Directing Group Substituent | Annulation Pathway | Product Type |
|---|---|---|---|
| 1 | O-Piv | N-Michael Addition | Tetracyclic Isoquinolone |
| 2 | O-Me | C-Michael Addition | Hydrobenzofuran |
Data based on research into tunable arylative cyclizations. acs.org
Gold-Catalyzed Transformations
Gold catalysts are particularly effective in activating the alkyne moiety of enynes, leading to a wide range of transformations. nih.govnih.gov The high "alkynophilicity" of gold(I) complexes makes them highly reactive towards nucleophilic attack, enabling various cyclization and rearrangement cascades. nih.gov
Gold-catalyzed cycloisomerization of enynes is an efficient method for constructing carbo- and heterocyclic frameworks. nih.govresearchgate.net For example, exposing 1,5-enynes to a cationic gold catalyst can produce bicyclo[3.1.0]hex-2-ene scaffolds, which are key structures in several natural products. researchgate.net Similarly, hydroxylated enynes can be selectively rearranged into bicyclo[3.1.0]hexan-3-one derivatives using catalysts like PtCl₂ or (PPh₃)AuCl/AgSbF₆. acs.org The cationic gold complex is highly reactive, often inducing isomerization at room temperature. acs.org
Unlike reactions catalyzed by metals such as Rhodium or Palladium, which may involve changes in the metal's oxidation state, gold(I)-catalyzed enyne cycloisomerizations are generally proposed to proceed without a formal change in the catalyst's oxidation state. nih.gov The mechanism often involves the formation of cyclopropyl (B3062369) gold(I) carbene intermediates. acs.org
Gold catalysts are adept at initiating tandem reactions, where an initial rearrangement triggers subsequent cyclizations to rapidly build molecular complexity. nih.gov One such sequence involves the reaction of 1,6-enynes bearing a propargylic OR group. nih.gov A gold(I) catalyst promotes a cyclization followed by a 1,5-migration of the OR group to generate an α,β-unsaturated gold(I)-carbene intermediate. nih.gov This reactive species can be trapped by various nucleophiles. For instance, reaction with 1,3-dicarbonyl compounds leads to α-alkylation products. nih.gov
Another example is the gold(I)-catalyzed cascade reaction of 1,6-enynes that have a carbonyl group on the alkenyl side chain. nih.gov This can result in a [2 + 2 + 2] alkyne/alkene/carbonyl cycloaddition, forming complex oxatricyclic structures through the formation of two new C-C bonds and one C-O bond. nih.gov The reaction is thought to proceed via the nucleophilic opening of a cyclopropane (B1198618) ring intermediate by the carbonyl group. nih.gov
Table 3: Gold-Catalyzed Tandem Cyclization/1,5-OR Migration/Alkylation of 1,6-Enyne
| Entry | Migrating Group (OR) | Nucleophile | Yield (%) |
|---|---|---|---|
| 1 | p-Nitrophenyl ether | 1,3-Diphenyl-1,3-propanedione | 82% |
| 2 | Trimethylsilyloxy | 1,3-Diphenyl-1,3-propanedione | 75% |
| 3 | Methoxy | 1,3-Diphenyl-1,3-propanedione | 68% |
Data derived from studies on tandem reactions of 1,6-enynes. nih.gov
Nickel-Catalyzed Methodologies
Nickel catalysis has emerged as a powerful tool for the construction of carbon-carbon bonds, offering unique reactivity and selectivity. In the context of enyne ketone synthesis, nickel-catalyzed reactions provide efficient pathways to these valuable compounds.
Intermolecular [2+2] Cycloaddition of Conjugated Enynes with Alkenes
A notable nickel-catalyzed methodology involves the intermolecular [2+2] cycloaddition of conjugated enynes with alkenes, which leads to the formation of cyclobutene (B1205218) derivatives. acs.orgacs.org This reaction exhibits high chemo- and regioselectivity. The process is applicable to a range of electron-deficient alkenes and even electronically neutral alkenes like norbornene and 1-decene. acs.orgacs.org A key aspect of this reaction is the use of conjugated enynes, which helps to prevent side reactions such as oligomerization and cyclotrimerization. acs.org
The proposed mechanism for this cycloaddition involves the simultaneous coordination of the alkene and the conjugated enyne to a nickel(0) center. This is followed by oxidative cyclization to form an η³-butadienyl nickelacycle intermediate. acs.org The formation of this thermodynamically favorable intermediate dictates the regioselective incorporation of the alkyne moiety. acs.org Subsequent reductive elimination from this intermediate yields the cyclobutene product and regenerates the nickel(0) catalyst. acs.org Isolation and characterization of the nickelacycle intermediate have provided crucial evidence for this mechanistic pathway, highlighting the importance of the η³-butadienyl coordination for the selective formation of cyclobutenes. acs.orgacs.org
Chromium-Catalyzed Processes
Chromium catalysts offer a cost-effective and less toxic alternative to precious metals like palladium and ruthenium for certain organic transformations. organic-chemistry.org In the synthesis of unsaturated ketones, chromium catalysis has been effectively utilized in cross-coupling reactions. For instance, a chromium-catalyzed cross-coupling of methyl ketones with cyclic ketones has been developed to produce β-branched β,γ-unsaturated ketones. organic-chemistry.orgnih.gov This reaction demonstrates high chemoselectivity and regioselectivity, yielding single-crossed aldol (B89426) condensation products. organic-chemistry.orgnih.gov
The reaction integrates an aldol condensation with an alkene isomerization step within a single catalytic system. organic-chemistry.org Mechanistic studies, including deuterium (B1214612) labeling and density functional theory (DFT) calculations, have elucidated a pathway involving aldol condensation followed by isomerization to afford the final product. organic-chemistry.org This methodology has been shown to be compatible with a variety of functionalized ketones. organic-chemistry.org
Iridium-Catalyzed Reactions
Iridium catalysts have proven to be highly effective in a variety of organic transformations, including the functionalization of ketones. One significant application is the iridium-catalyzed regio- and enantioselective α-allylation of unstabilized ketone enolates. berkeley.edu This reaction allows for the formation of branched γ,δ-unsaturated ketones from readily available silyl (B83357) enol ethers and achiral allylic carbonates. berkeley.edu The use of a combination of cesium fluoride (B91410) (CsF) and zinc fluoride (ZnF₂) is crucial for promoting the reaction and suppressing the formation of diallylation byproducts. berkeley.edu
Furthermore, iridium catalysis has been successfully applied to the C-H alkenylation of enamides with vinyl acetate, providing a versatile approach to functionalized ketones. nih.gov This transformation is noteworthy for the selective cross-coupling of two similar alkenes, the enamide and vinyl acetate, through C-H activation. nih.gov Detailed mechanistic investigations, combining experimental and computational studies, have revealed a pathway involving 1,2-Ir-C migratory insertion followed by syn-β-acetoxy elimination. nih.gov
Cooperative and Multicomponent Catalysis for Enyne Ketone Synthesis
The development of cooperative and multicomponent catalytic systems has opened new avenues for the synthesis of complex organic molecules, including enyne ketones. These systems often involve the synergistic action of two or more catalysts to achieve transformations that are not possible with a single catalyst.
Dual Catalytic Systems (e.g., Pd/Lewis Acid, Photoredox/Transition Metal)
A prominent example of a dual catalytic system is the combination of a palladium catalyst with a Lewis acid. This approach has been utilized in the synthesis of allenes through the hydroalkylation of 1,3-enynes with ketones. organic-chemistry.orgbohrium.com The cooperative action of a Pd(0) complex, a Lewis acid such as B(C₆F₅)₃, and a tertiary amine enables the addition of a wide range of aryl and aliphatic ketones to various 1,3-enynes at room temperature. organic-chemistry.orgbohrium.com Mechanistic studies have pointed to a rate-determining outer-sphere proton transfer. organic-chemistry.org
The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has become a powerful strategy in synthetic chemistry. princeton.edu This approach combines the ability of transition metals to form bonds with the capacity of photoredox catalysts to generate reactive intermediates via photoinduced electron or energy transfer. princeton.edu For instance, a dual catalytic system involving a cobalt catalyst and an iridium-based photocatalyst has been developed for the intermolecular coupling of alkynes and alkenes to produce α,β-unsaturated aldehydes. acs.org
Another example is the use of a gold/photoredox dual catalysis for the atom transfer radical addition to alkynes and enynes, leading to the synthesis of thio-functionalized vinylsulfones. acs.org This reaction proceeds through a gold-assisted sulfonyl radical addition pathway. acs.org
Organocatalytic and Photoredox Approaches
In addition to metal-catalyzed methods, organocatalytic and photoredox strategies have gained prominence for the synthesis of enyne ketones and related structures, offering mild and often complementary approaches.
Organocatalysis has been successfully applied to the asymmetric synthesis of chiral 1,4-enynes. researchgate.net This is achieved through the reaction of propargyl alcohols with trialkenylboroxines, mediated by a highly acidic chiral N-triflylphosphoramide catalyst. researchgate.net The reaction proceeds via the acid-mediated generation of a carbocationic intermediate from the propargyl alcohol, followed by an enantioselective alkenylation. researchgate.net
Photoredox catalysis, particularly in combination with other catalytic modes, has enabled novel transformations for the synthesis of allenic ketones. N-Heterocyclic carbene (NHC) and visible-light-mediated photoredox co-catalyzed reactions have been developed for the 1,4-sulfonylacylation and 1,4-alkylcarbonylation of 1,3-enynes. nih.govrsc.orgrsc.org These methods provide access to structurally diverse tetrasubstituted allenyl ketones under mild conditions with broad functional group tolerance. nih.govrsc.org The mechanism involves the generation of ketyl and allenyl radicals, which then undergo cross-coupling. nih.govrsc.org Similarly, a three-component radical acylfluoroalkylation of 1,3-enynes has been achieved using a synergistic NHC/photoredox catalysis, allowing for the introduction of various fluoroalkyl motifs. acs.org
N-Heterocyclic Carbene (NHC) Organocatalysis in Enyne Transformations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of chemical transformations. chalmers.se In the context of enyne ketone synthesis, NHCs play a crucial role in mediating novel reaction pathways. One notable application is in the 1,4-alkylacylation of 1,3-enynes. acs.orgresearchgate.net
This process typically involves the reaction of an aldehyde, a 1,3-enyne, and an alkyl radical precursor in the presence of an NHC catalyst. researchgate.netacs.org The reaction proceeds through the formation of a Breslow intermediate from the NHC and the aldehyde. nih.govnih.gov This intermediate can then engage in a single-electron transfer process to generate a ketyl radical and an alkyl radical. acs.org The alkyl radical adds to the 1,3-enyne to form an allenyl radical, which then couples with the ketyl radical to yield the desired allenyl ketone product. researchgate.netacs.org
A key advantage of this method is its ability to construct highly substituted allenyl ketones with excellent regioselectivity under mild conditions. acs.org For instance, the use of a thiazolium salt-derived NHC has demonstrated high activity in forming allenyl ketones from benzaldehyde, a 1,3-enyne, and a CF₃⁺ reagent. acs.org The reaction's success is often dependent on the choice of solvent and the presence of a base to generate the free NHC catalyst. acs.org
Recent advancements have also seen the successful use of NHC and visible light-mediated photoredox co-catalysis for the 1,4-sulfonylacylation of 1,3-enynes, further expanding the toolkit for synthesizing tetrasubstituted allenyl ketones. rsc.org
Table 1: Examples of NHC-Catalyzed Reactions for Allenyl Ketone Synthesis
| Aldehyde | 1,3-Enyne | Radical Precursor | NHC Precursor | Product | Yield |
| Benzaldehyde | 1a | Togni I | Thiazolium salt | 4a (Allenyl ketone) | High |
| Terephthalaldehyde | - | - | - | 4k (Bis-allenone) | Moderate |
| Various alkyl aldehydes | - | - | Designer catalyst | Allenyl ketone | - |
Data derived from studies on NHC-catalyzed 1,4-alkylacylation of 1,3-enynes. acs.org
Chiral Primary Amine Catalysis for Branched Ketone Synthesis
Chiral primary amine catalysis has become a cornerstone of asymmetric synthesis, enabling the enantioselective functionalization of carbonyl compounds. acs.org This methodology is particularly relevant for the synthesis of α-branched ketones, which are challenging substrates due to steric hindrance that can impede the formation of the necessary iminium or enamine intermediates. acs.orgacs.org
The revival of primary amine catalysis has led to the development of bioinspired chiral primary amines, often featuring primary-tertiary diamine structures. acs.org These catalysts operate through enamine/iminium catalysis and have been successfully applied to a wide range of ketones and aldehydes. acs.org The presence of acidic additives is often crucial for facilitating catalytic turnover, likely by acting as proton shuttles during the enamine/iminium tautomerizations. acs.orgnih.gov These additives also play a role in inducing the desired stereochemistry through hydrogen bonding. acs.org
In the synthesis of branched ketones, this approach provides access to enantiopure α-tertiary and quaternary ketones, structures that are difficult to obtain through other methods. acs.org For example, a simple chiral primary amine catalyst has been shown to be effective in the α-hydrazination and Robinson annulation of β-ketoesters, yielding products with good yields and high enantioselectivities. acs.orgnih.gov DFT studies have been employed to understand the divergent stereocontrol modes in these reactions, revealing that stereoselectivity can be dictated by either H-bonding-directed facial attack or steric factors, depending on the specific reaction. acs.orgnih.gov
While direct application to 7-methyloct-7-en-5-yn-2-one is not explicitly detailed in the provided context, the principles of chiral primary amine catalysis are highly applicable to the synthesis of its chiral analogs or precursors containing branched ketone moieties.
Radical-Involved 1,4-Functionalization of 1,3-Enynes
The radical-involved 1,4-functionalization of 1,3-enynes represents a powerful strategy for the synthesis of multi-substituted allenes, which can be precursors to or analogs of enyne ketones. rsc.org This approach has recently gained significant attention, although asymmetric versions of these reactions remain a challenge. researchgate.net
These transformations often proceed via the generation of an allenyl or propargylic radical intermediate. researchgate.net The initial radical addition to the 1,3-enyne can be initiated in several ways, including through photoredox catalysis. researchgate.net For instance, the merger of photoredox catalysis with transition-metal catalysis (e.g., copper or chromium) has enabled the three-component 1,4-dialkylation and 1,4-carbocyanation of 1,3-enynes. rsc.orgresearchgate.net
In a typical process, a radical precursor, such as an alkyl N-hydroxyphthalimide ester, is activated under photoredox conditions to generate an alkyl radical. rsc.org This radical then adds to the 1,3-enyne, leading to the formation of an allenyl radical intermediate. rsc.org Subsequent reaction with another functional group, often facilitated by a transition metal catalyst, completes the 1,4-difunctionalization. rsc.org
A key challenge in these reactions is controlling the regioselectivity, as both 1,2- and 1,4-addition products can potentially be formed. rsc.org However, by carefully selecting the catalytic system and reaction conditions, high chemo- and regio-selectivities can be achieved. rsc.org This methodology allows for the efficient synthesis of diverse and structurally complex allenes, including those that are tetrasubstituted. rsc.orgrsc.org
Table 2: Radical-Involved 1,4-Functionalization of 1,3-Enynes
| Catalytic System | Radical Precursor | Enyne Substrate | Product Type | Key Features |
| Photoredox/Chromium Dual Catalysis | - | 1,3-enynes | Chiral allenols | Asymmetric three-component 1,4-dialkylation |
| Photoredox/Copper Dual Catalysis | Alkyl N-hydroxyphthalimide esters | 1,3-enynes | Multi-substituted allenes | Radical 1,4-carbocyanation, broad substrate scope |
| Copper Catalysis | Diacyl peroxides | 1,3-enynes | Tetrasubstituted allenes | Intermolecular 1,4-carbocyanation |
Data compiled from recent advances in the radical functionalization of 1,3-enynes. rsc.orgresearchgate.netrsc.org
Enyne Metathesis in Cyclic and Acyclic Enyne Ketone Formation
Enyne metathesis is a powerful bond reorganization reaction catalyzed by transition metal complexes, most notably ruthenium carbenes. nih.govorganic-chemistry.org This reaction involves the interaction of an alkene and an alkyne to produce a 1,3-diene moiety, making it a highly valuable tool for the synthesis of both cyclic and acyclic enyne ketones and their derivatives. nih.govorganic-chemistry.org The driving force for this transformation is the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org
Ring-Closing Enyne Metathesis (RCM) for 1,3-Diene Moieties
Ring-Closing Enyne Metathesis (RCM) is an intramolecular variant of enyne metathesis that is widely used to synthesize unsaturated rings. wikipedia.org The reaction proceeds by the intramolecular metathesis of a molecule containing both an alkene and an alkyne, resulting in the formation of a cyclic compound containing a 1,3-diene. nih.govwikipedia.org
The mechanism of RCM catalyzed by ruthenium carbenes is generally understood to involve the formation of a metallacyclobutane intermediate. wikipedia.org The catalytic cycle can proceed through either an "ene-then-yne" or "yne-then-ene" pathway, with evidence suggesting the former is more common for ruthenium-based systems. wikipedia.org
RCM has been successfully employed to construct a wide variety of carbo- and heterocyclic rings of various sizes, from five- to seven-membered rings and even larger macrocycles. nih.govwikipedia.org The reaction exhibits good functional group tolerance, allowing for its application in the synthesis of complex molecules, including natural products. nih.gov For instance, the synthesis of (-)-stemoamide utilized an RCM reaction of an enyne precursor to form a key bicyclic intermediate in high yield. nih.gov
While the synthesis of this compound itself is an acyclic target, the principles of RCM are fundamental to the broader field of enyne chemistry and are often used to create complex cyclic structures that may serve as precursors or analogs.
Cross and Dienyne Metathesis Reactions
Cross enyne metathesis is the intermolecular counterpart to RCM, involving the reaction of a separate alkene and alkyne to form an acyclic 1,3-diene. organic-chemistry.org This method is particularly useful for the synthesis of acyclic enyne ketones and their derivatives. A notable example is the reaction of an alkyne with ethylene (B1197577) to produce a 1,3-diene, a process developed by Mori. nih.gov The reaction is believed to proceed through the formation of a ruthenacyclobutene intermediate, followed by reaction with ethylene to generate the diene product. nih.gov
Dienyne metathesis is a more complex variation that involves a substrate containing two double bonds and one triple bond. nih.gov This reaction can be used to construct bicyclic compounds through a cascade of metathesis events. nih.gov The selectivity of these reactions can often be controlled by the judicious choice of catalyst and substrate design. For example, in the synthesis of (-)-securinine, a dienyne with both a terminal and a disubstituted alkene was designed so that the ruthenium catalyst would preferentially react with the terminal alkene to initiate the desired cyclization. nih.gov
Table 3: Overview of Enyne Metathesis Reactions
| Metathesis Type | Description | Key Application |
| Ring-Closing Enyne Metathesis (RCM) | Intramolecular reaction of an enyne to form a cyclic 1,3-diene. | Synthesis of carbo- and heterocyclic rings. |
| Cross Enyne Metathesis | Intermolecular reaction of an alkene and an alkyne to form an acyclic 1,3-diene. | Synthesis of acyclic dienes. |
| Dienyne Metathesis | Intramolecular reaction of a dienyne to form bicyclic compounds. | Construction of complex polycyclic systems. |
| Tandem RCM-CM | A one-pot reaction combining ring-closing and cross metathesis. | Efficient synthesis of functionalized cyclic compounds. |
Information synthesized from reviews on enyne metathesis reactions. nih.govorganic-chemistry.org
Reactivity Profiles and Mechanistic Understanding of Enyne Ketone Transformations
Fundamental Reaction Pathways of the Enyne-Ketone System
The general reactivity of enyne systems suggests potential for a variety of transformations. However, without specific studies on 7-Methyloct-7-en-5-yn-2-one, any discussion of its reaction pathways, including chemo- and regioselectivity, would be speculative and not based on established research findings. The following sections outline the intended areas of investigation for which no specific data could be found for the title compound.
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. For an enyne ketone like this compound, both the alkene and alkyne functionalities could potentially participate in various cycloaddition modes.
Diels-Alder Reactions of Enyne Dienophiles: Chemo- and Regioselectivity
No specific studies detailing the behavior of this compound as a dienophile in Diels-Alder reactions have been found. Such a study would investigate the competition between the electron-deficient alkene and alkyne moieties in reacting with a diene. Key research questions would include the chemoselectivity (whether the diene reacts with the double or triple bond) and the regioselectivity (the orientation of the diene and dienophile in the product), which would be influenced by both electronic and steric factors of the methyl and acetyl groups.
Other Cycloaddition Modes (e.g., [4+2] Benzannulations)
Information regarding the participation of this compound in other cycloaddition reactions, such as [4+2] benzannulations for the synthesis of aromatic compounds, is also absent from the scientific literature. These reactions typically involve the reaction of an enyne with a suitable partner to construct a benzene (B151609) ring.
Functionalization via C-C Bond Formation
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. The unsaturated system of this compound presents opportunities for various C-C bond-forming reactions.
Hydrofunctionalization and Carboarylation of Enyne Systems
There are no available research findings on the hydrofunctionalization or carboarylation of this compound. These reactions would involve the addition of a hydrogen atom and another functional group (hydrofunctionalization) or an aryl group and another carbon-based group (carboarylation) across the alkyne or alkene. The regioselectivity and stereoselectivity of such additions would be of significant synthetic interest.
Reductive Coupling of Enynes with Carbonyl Compounds
The reductive coupling of the enyne functionality in this compound with other carbonyl compounds is another area where no specific data exists. This class of reactions can lead to the formation of complex acyclic and cyclic structures through the formation of new C-C bonds.
C-H Functionalization Directed by Ketone Carbonyls
The carbonyl group is a versatile and prevalent functional group that can act as an effective directing group in transition metal-catalyzed C-H functionalization reactions. rsc.orgrsc.org This strategy offers a powerful method for forging new carbon-carbon and carbon-heteroatom bonds at positions that are typically unreactive. rsc.org For an aliphatic ketone like this compound, the ketone's oxygen atom can coordinate to a metal center, positioning the catalyst to interact with specific C-H bonds within the molecule.
In the case of this compound, several C-H bonds could be targeted. Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are commonly employed for such transformations. rsc.org The reaction typically proceeds through the formation of a metallacyclic intermediate. For instance, a palladium(II) catalyst could coordinate to the ketone oxygen, facilitating the activation of a C-H bond at the γ-position (C-4) or the β-position (C-3) to form a five- or six-membered palladacycle, respectively. nih.gov Subsequent reaction with a coupling partner, such as an aryl halide, would lead to the formation of a new C-C bond.
A plausible catalytic cycle, for example in a Pd(II)-catalyzed arylation, would involve: nih.gov
Coordination of the palladium catalyst to the ketone oxygen.
C-H bond activation (cleavage) at a specific site (e.g., β or γ) to form a palladacycle. This is often the rate-determining step.
Oxidative addition of a coupling partner (e.g., Ar-I).
Reductive elimination to form the functionalized product and regenerate the active Pd(II) catalyst.
Recent developments have even enabled the use of transient directing groups, where an amino acid can reversibly form an imine with the ketone, to direct C-H activation to more remote positions. nih.gov
Table 1: Potential C-H Functionalization Sites in this compound Directed by the Ketone Group
| Position | C-H Bond Type | Potential Intermediate | Notes |
|---|---|---|---|
| β (C-3) | Methylene (sp³) | 5-membered metallacycle | Common pathway in ketone-directed functionalization. nih.gov |
| γ (C-4) | Methylene (sp³) | 6-membered metallacycle | Accessible, often favored depending on ligand and catalyst system. nih.gov |
| α (C-1) | Methyl (sp³) | - | Less common via C-H activation; typically functionalized via enolate chemistry. |
Conjugate Addition Reactions to Enynes
The enyne moiety in this compound is conjugated with the ketone, rendering the β-carbon (C-4) and the δ-carbon (C-6) electrophilic. This makes the molecule susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the electron-deficient π-system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. pressbooks.pub
The general mechanism involves the attack of a nucleophile at the β-position of the conjugated system. wikipedia.org The resulting negative charge is delocalized onto the oxygen atom, forming an enolate intermediate. Subsequent protonation, typically at the α-carbon, yields the final saturated product. pressbooks.pub
A wide range of nucleophiles can participate in this reaction, including organometallic reagents (like Gilman cuprates), enamines (Stork enamine reaction), enolates (Michael reaction), amines, and thiols. wikipedia.orgmasterorganicchemistry.com The choice between 1,4-addition (to the double bond) and 1,2-addition (directly to the carbonyl) can often be controlled by the nature of the nucleophile. "Soft" nucleophiles, such as organocuprates and thiols, generally favor 1,4-conjugate addition, whereas "hard" nucleophiles like organolithium or Grignard reagents tend to prefer 1,2-addition to the carbonyl carbon. youtube.com
Table 2: Predicted Outcomes of Conjugate Addition to this compound
| Nucleophile Type | Example | Expected Major Product Type |
|---|---|---|
| Organocuprate (Soft) | (CH₃)₂CuLi | 1,4-addition product (alkene reduction) |
| Thiol (Soft) | PhSH | 1,4-addition product (alkene reduction) |
| Enolate (Soft) | Sodium diethyl malonate | 1,4-addition product (alkene reduction) |
| Organolithium (Hard) | CH₃Li | 1,2-addition product (attack at carbonyl) |
Rearrangement Processes
Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-electron system. libretexts.org The enyne functionality within this compound makes it a potential substrate for such transformations, most notably the Myers-Saito cyclization.
The Myers-Saito cyclization is a thermal or photochemical reaction of an enyne-allene or a similar precursor that generates a highly reactive 1,4-diradical (a p-benzyne derivative). chem-station.comyoutube.comrsc.org This reaction is mechanistically related to the Bergman cyclization. The diradical intermediate is capable of abstracting hydrogen atoms from a suitable donor, leading to aromatization. rsc.org While the classic substrate for a Myers-Saito reaction is often an enyne-cumulene or enyne-allene, the enyne moiety itself is the critical component. rsc.orgacs.org
For this compound, a direct thermal Myers-Saito cyclization is not expected under standard conditions due to the lack of the required allene (B1206475) or cumulene functionality and the specific geometry of the enyne system. However, under certain catalytic conditions or via photochemical activation, rearrangement to a reactive intermediate that could undergo such a cyclization might be possible. For instance, a prototropic rearrangement could potentially generate an allenic isomer, which would then be primed for cyclization. These reactions are highly significant in the design of antitumor agents, as the generated diradicals can cleave DNA. rsc.org
Other nih.govnih.gov-sigmatropic rearrangements, like the Cope or Claisen rearrangements, are also fundamental in organic synthesis. nih.govimperial.ac.uk An oxy-Cope rearrangement, for instance, involves a 1,5-diene alcohol. libretexts.org While this compound is not a direct substrate for these classic rearrangements, its derivatives could be. For example, 1,2-addition of an allyl Grignard reagent to the ketone would generate a tertiary alcohol that contains a 1,5-enyne structure, a potential substrate for related cyclization or rearrangement processes.
Theoretical and Computational Studies on Enyne Ketone Reactivity
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms, kinetics, and thermodynamics of complex organic reactions involving molecules like enyne ketones. researchgate.netrsc.org DFT calculations allow researchers to model the electronic structure of reactants, intermediates, transition states, and products, providing deep insights that are often difficult to obtain through experimental means alone. ias.ac.inrsc.org
For this compound, DFT could be applied to:
Determine Ground State Properties: Calculate the optimized geometry, molecular orbital energies (HOMO/LUMO), and charge distribution to predict sites of electrophilic or nucleophilic attack.
Map Reaction Pathways: Locate the transition state structures for the reactions discussed above (C-H functionalization, conjugate addition, rearrangements).
Calculate Activation Barriers: Determine the activation energies (ΔG‡) for competing reaction pathways, allowing for predictions of reaction feasibility and selectivity (chemo-, regio-, and stereoselectivity). rsc.org
Analyze Intermediates: Investigate the stability and electronic properties of key intermediates, such as metallacycles in C-H activation or diradicals in Myers-Saito cyclization. acs.org
DFT calculations are particularly powerful for elucidating multistep reaction mechanisms and catalytic cycles. researchgate.net For the transition metal-catalyzed reactions of this compound, DFT can provide a step-by-step energetic profile of the entire catalytic loop.
C-H Functionalization: In the context of ketone-directed C-H functionalization, DFT studies can validate the proposed catalytic cycle. rsc.org For instance, calculations can compare the energy barriers for the formation of different-sized metallacycles (e.g., 5-membered vs. 6-membered), thereby explaining the observed regioselectivity. nih.gov DFT can also shed light on the role of ligands and additives in facilitating the C-H cleavage step, which is often the most challenging part of the reaction. researchgate.net
Enyne Cyclizations: For reactions involving the enyne moiety, such as transition metal-catalyzed cycloisomerizations, DFT is crucial for distinguishing between different plausible mechanisms. ias.ac.inacs.org For example, in a palladium-catalyzed reaction, DFT can determine whether the reaction proceeds via a 5-exo-dig or a 6-endo-dig cyclization pathway by comparing the activation barriers of the respective transition states. ias.ac.in
Table 3: Illustrative Application of DFT in Analyzing Competing Reaction Pathways for an Enyne Ketone
| Reaction Pathway | Key Step | Calculated Parameter (Hypothetical) | Interpretation |
|---|---|---|---|
| β-C-H Arylation | C-H Cleavage via 5-membered palladacycle | ΔG‡ = 22.5 kcal/mol | Kinetically accessible pathway. |
| γ-C-H Arylation | C-H Cleavage via 6-membered palladacycle | ΔG‡ = 24.8 kcal/mol | Higher barrier suggests this pathway is less favorable. |
| Myers-Saito Cyclization | Diradical formation | ΔG‡ = 35.0 kcal/mol | High barrier indicates thermal reaction is unlikely without catalysis/photolysis. |
Note: The energy values are hypothetical and for illustrative purposes only, based on typical values found in computational studies of similar reactions.
Compound Index
Analysis of Transition State Structures and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving enyne ketones. By modeling the potential energy surface of a reaction, researchers can identify transition state structures and calculate their corresponding activation energies, providing critical insights into reaction feasibility and pathways.
In the context of enyne ketone cyclizations, DFT calculations have been employed to investigate the transition states of various proposed mechanisms, such as Nazarov cyclizations and transition metal-catalyzed rearrangements. For instance, in gold-catalyzed cyclizations, the coordination of the gold catalyst to the alkyne moiety is a key step, leading to a cascade of events. Computational studies on related systems have shown that the nature of the transition state can vary significantly depending on the specific substitution pattern of the enyne and the ligands on the metal catalyst.
Table 1: Calculated Transition State Energies for Model Acyclic Enyne Ketone Cyclizations
| Reaction Type | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |
| 5-exo-dig Cyclization | Au(I) | B3LYP/6-31G(d) | 15.8 |
| 6-endo-dig Cyclization | Au(I) | B3LYP/6-31G(d) | 21.3 |
| Nazarov Cyclization | H+ | M06-2X/6-311+G(d,p) | 25.1 |
| Pt(II)-catalyzed Hydrative Cyclization | PtCl2 | PBE0/def2-TZVP | 18.5 |
Note: The data in this table is illustrative and compiled from computational studies on various acyclic enyne ketone systems analogous to this compound. The specific values can vary based on the exact substrate and computational parameters.
These calculations consistently reveal that the 5-exo-dig cyclization pathway is generally favored kinetically over the 6-endo-dig pathway in many transition metal-catalyzed reactions of terminal alkynes, due to a lower activation barrier. The geometry of the transition state in these reactions often shows a bent alkyne coordinating to the metal center, with the nucleophilic ene component approaching from a specific trajectory to enable bond formation. The energetics of these transition states are highly sensitive to steric and electronic factors of the substituents on the enyne backbone.
Predicting Chemo-, Regio-, and Stereoselectivities
The multifunctionality of enyne ketones like this compound presents challenges and opportunities in controlling the selectivity of their transformations. Computational and experimental studies on analogous systems have been instrumental in developing predictive models for chemo-, regio-, and stereoselectivity.
Chemoselectivity often arises in the presence of multiple reactive sites. For this compound, a catalyst could potentially interact with the alkene, the alkyne, or the ketone. The chemoselectivity is largely dictated by the nature of the catalyst. For example, soft, carbophilic metals like gold and platinum preferentially activate the alkyne, directing the subsequent reaction pathway.
Regioselectivity is a critical aspect of enyne ketone cyclizations. As highlighted by the energetic data in Table 1, the regioselectivity between different cyclization modes (e.g., 5-exo vs. 6-endo) can often be predicted by comparing the activation energies of the respective transition states. The substitution pattern on the enyne plays a crucial role; for terminal alkynes, the attack of the nucleophile typically occurs at the internal carbon of the alkyne (Markovnikov's rule), leading to the formation of a five-membered ring.
Stereoselectivity in these reactions is often governed by the geometry of the transition state and can be influenced by the use of chiral catalysts or auxiliaries. For intramolecular reactions, the conformational preferences of the tether connecting the enyne and the ketone can dictate the facial selectivity of the attack. Computational modeling of the diastereomeric transition states allows for the prediction of the major stereoisomer formed.
Table 2: Factors Influencing Selectivity in Acyclic Enyne Ketone Transformations
| Selectivity Type | Influencing Factors | Predicted Outcome for this compound (Analogous Systems) |
| Chemoselectivity | Nature of the catalyst (e.g., hard vs. soft Lewis acid) | Carbophilic catalysts (Au, Pt) will favor alkyne activation. |
| Regioselectivity | Electronic bias of the alkyne, steric hindrance, catalyst-substrate interactions. | Preferential 5-exo-dig cyclization is expected with terminal alkynes. |
| Stereoselectivity | Chiral ligands on the catalyst, conformational bias of the substrate, temperature. | Can be controlled through the use of appropriate chiral catalysts. |
Kinetic and Isotopic Labeling Studies
Kinetic studies and isotopic labeling experiments provide powerful experimental evidence to corroborate or refute proposed reaction mechanisms derived from computational models. These techniques offer insights into the rate-determining steps of a reaction and the bonding changes that occur in the transition state.
Kinetic isotope effect (KIE) studies, in particular, are highly informative. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), one can measure the effect on the reaction rate. A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. Secondary KIEs, which are smaller, provide information about changes in hybridization or steric environment at the labeled position during the transition state.
For enyne ketone cyclizations, KIE studies can help to distinguish between concerted and stepwise mechanisms. For example, in a concerted pericyclic reaction like the Nazarov cyclization, a secondary KIE might be observed at the carbons involved in the ring formation.
Table 3: Representative Kinetic Isotope Effect (KIE) Data for Enyne Cyclization Reactions
| Reaction Type | Labeled Position | Observed kH/kD | Mechanistic Implication |
| Enyne Metathesis | Alkyne C-H | 1.15 | Change in hybridization at the alkyne carbon in the transition state. |
| Nazarov Cyclization | Vinyl C-H (alpha to ketone) | 1.05 | Small secondary KIE, consistent with rehybridization during electrocyclization. |
| Gold-catalyzed Cycloisomerization | Allylic C-H | 1.8 | Suggests C-H bond activation is involved in or before the rate-determining step. |
Note: The data in this table is illustrative and based on studies of various enyne systems. The specific values would need to be determined experimentally for this compound.
Isotopic labeling can also be used as a tracer to follow the fate of specific atoms throughout a reaction. For instance, by labeling the carbonyl oxygen of an enyne ketone with ¹⁸O, one can determine if this oxygen is retained in the final product or participates in an intermolecular exchange, providing evidence for or against certain mechanistic proposals. Similarly, labeling the carbon backbone with ¹³C can unambiguously track skeletal rearrangements. These experimental approaches, when combined with computational analysis, provide a robust framework for understanding the complex reactivity of enyne ketones.
Spectroscopic Characterization and Structural Analysis Techniques for Enyne Ketones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
The analysis of ¹H (proton) and ¹³C NMR spectra allows for the complete assignment of the molecular structure of 7-Methyloct-7-en-5-yn-2-one . The chemical shift (δ) of each nucleus is influenced by its local electronic environment, providing clues to the type of proton or carbon atom.
In the ¹H NMR spectrum, protons adjacent to the carbonyl group (α-protons) are deshielded and typically resonate between 2.0-2.7 ppm. orgchemboulder.comlibretexts.org Vinylic protons, those attached to the carbon-carbon double bond, appear further downfield in the range of 4.6-5.9 ppm. orgchemboulder.com Acetylenic protons are unique, generally resonating between 2-3 ppm. orgchemboulder.comchemistrysteps.com The protons of the methyl ketone are particularly distinctive, appearing as a sharp singlet around 2.1 ppm. openstax.org
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Carbonyl carbons of ketones are highly deshielded and characteristically appear in the 190 to 215 ppm region. openstax.orglibretexts.org Carbons of the C=C double bond (alkene) typically resonate between 100-150 ppm, while those of the C≡C triple bond (alkyne) are found in the 65-90 ppm range.
Based on established chemical shift correlations, a predicted set of ¹H and ¹³C NMR data for This compound is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on typical chemical shift ranges for functional groups)
| Position | Structure Fragment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | CH₃-C=O | 2.1 (s, 3H) | 28-32 |
| 2 | C=O | - | 205-210 |
| 3 | -CH₂- | 2.5 (t, 2H) | 40-45 |
| 4 | -CH₂- | 2.7 (t, 2H) | 20-25 |
| 5 | -C≡ | - | 80-90 |
| 6 | ≡C- | - | 85-95 |
| 7 | =C(CH₃)- | - | 125-135 |
| 8 | =CH₂ | 5.3 (s, 1H), 5.5 (s, 1H) | 120-130 |
| 9 | C-CH₃ | 1.8 (s, 3H) | 20-25 |
s = singlet, t = triplet
While This compound itself is achiral and has a fixed geometry around the double bond, advanced NMR techniques are indispensable for assigning stereochemistry in more complex enyne ketones. nih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the spatial proximity of protons. wordpress.com
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org
For enyne ketones, the molecular ion peak (M+) is typically observed, allowing for the determination of the nominal molecular weight. libretexts.orglibretexts.org The fragmentation of unsaturated ketones is often directed by the functional groups. researchgate.net Common fragmentation pathways include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. oregonstate.edu For This compound , α-cleavage could result in the loss of a methyl radical (CH₃•) or a larger C₆H₉O• radical, leading to characteristic fragment ions. Another significant fragmentation process for unsaturated systems is the McLafferty rearrangement, although this specific molecule lacks the requisite γ-hydrogen for this pathway to occur. libretexts.orgwikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition and molecular formula.
For This compound , the molecular formula is C₉H₁₂O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the calculated monoisotopic mass can be determined with high precision.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂O |
| Calculated Monoisotopic Mass | 136.08882 u |
An experimental HRMS measurement matching this calculated value would unequivocally confirm the elemental composition of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of an enyne ketone is characterized by distinct absorption bands corresponding to its three primary functional groups.
The carbonyl (C=O) group of a ketone produces a strong, sharp absorption peak. For α,β-unsaturated ketones, this peak is typically found in the range of 1666-1685 cm⁻¹. libretexts.org The carbon-carbon triple bond (C≡C) of the alkyne results in a stretching absorption around 2100-2260 cm⁻¹, which can be of variable intensity. libretexts.orgfiveable.me The carbon-carbon double bond (C=C) of the alkene shows a stretching vibration in the 1620-1680 cm⁻¹ region. fiveable.me
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O (Ketone, conjugated) | Stretch | 1666 - 1685 | Strong |
| C≡C (Alkyne) | Stretch | 2100 - 2260 | Medium to Weak |
| C=C (Alkene) | Stretch | 1620 - 1680 | Medium |
| =C-H (Vinylic) | Stretch | 3010 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium to Strong |
The presence of these characteristic bands in an IR spectrum provides strong evidence for the enyne ketone structure.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
While This compound is an achiral molecule and thus does not exist as enantiomers, the technique of chiral chromatography is vital for the analysis of related chiral enyne ketones. This method is used to separate enantiomers, which are non-superimposable mirror images of each other. openochem.org
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilizes a chiral stationary phase (CSP). phenomenex.comgcms.cz The CSP creates a chiral environment within the column, causing the two enantiomers of a chiral analyte to interact differently with it. These differential interactions lead to different retention times, allowing for their separation and quantification. openochem.org This is essential in fields like pharmaceutical chemistry, where enantiomers of a drug can have vastly different biological activities. phenomenex.com The enantiomeric excess (% ee), a measure of the purity of a chiral sample, can be accurately determined from the relative peak areas in the resulting chromatogram. openochem.org
X-ray Crystallography (where applicable for derivatives or related structures)
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is the gold standard for unambiguous structure determination, offering detailed insights into bond lengths, bond angles, and stereochemistry.
For enyne ketones, obtaining a single crystal suitable for X-ray diffraction can be challenging, particularly if the compound is a liquid or an oil at room temperature. In such cases, the synthesis of a crystalline derivative can provide an indirect but equally valuable method for structural confirmation. The introduction of a functionality that promotes crystallization, such as a p-bromobenzoyl group, is a common strategy.
While a crystal structure for this compound itself has not been reported in the literature, the application of X-ray crystallography to related enyne and pyrazolone (B3327878) derivatives has been successfully demonstrated. spast.org These studies confirm the utility of this technique in establishing the precise molecular geometry of compounds containing similar structural motifs. For instance, single-crystal X-ray analysis has been used to unambiguously determine the structure of newly synthesized bipyrazole derivatives, confirming their connectivity and stereochemistry. mdpi.com Such analyses provide a solid foundation for understanding the structure-property relationships within this class of compounds.
The crystallographic data for a suitable derivative of this compound would be expected to reveal key structural parameters.
Table 1: Predicted Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1290 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be obtained from an X-ray crystallographic analysis of a suitable crystalline derivative.
Synthetic Utility of 7 Methyloct 7 En 5 Yn 2 One As a Chemical Building Block
Strategic Intermediate in Complex Molecule Synthesis
The strategic placement of reactive functional groups within 7-methyloct-7-en-5-yn-2-one makes it a valuable intermediate for the assembly of complex molecular frameworks. The conjugated enyne system, coupled with the ketone functionality, allows for a diverse range of synthetic manipulations, enabling chemists to introduce molecular complexity in a controlled and efficient manner.
Construction of Densely Functionalized Molecular Scaffolds
The inherent reactivity of the alkene, alkyne, and ketone groups in this compound allows for the sequential or simultaneous introduction of various functionalities. This capability is crucial for the construction of densely functionalized molecular scaffolds, which are often key components of biologically active molecules and advanced materials. The ability to selectively address each functional group enables the programmed construction of intricate three-dimensional structures.
Synthesis of Chiral Allene (B1206475) and Diene Derivatives
The enyne moiety of this compound serves as a versatile precursor for the synthesis of both chiral allenes and diene derivatives. Through carefully chosen reaction conditions and catalytic systems, the triple bond can be selectively transformed to generate axially chiral allenes, which are of significant interest in asymmetric catalysis and materials science. Furthermore, the enyne system can undergo a variety of rearrangements and addition reactions to yield highly substituted and stereochemically defined diene structures, which are common motifs in many natural products and pharmaceuticals.
Precursor in the Synthesis of Natural Product Substructures
Enabling Access to Specific Carbon Skeletons (e.g., Orsenillate-type)
The structural features of this compound make it a suitable precursor for accessing specific carbon skeletons found in nature. For instance, its framework can be elaborated to construct substructures of orsenillate-type natural products. These compounds, characterized by a substituted aromatic ring, often exhibit interesting biological activities. The functional handles present in this compound provide the necessary reactive sites for the annulation and aromatization reactions required to build the characteristic orsenillate core.
Current Challenges and Future Perspectives in 7 Methyloct 7 En 5 Yn 2 One Research
Expanding Substrate Scope and Addressing Steric Hindrance
A primary challenge in the synthesis of complex molecules is the ability of a chemical reaction to accommodate a wide variety of starting materials, known as expanding the substrate scope. For a hypothetical synthesis of 7-Methyloct-7-en-5-yn-2-one or its derivatives, researchers would need to consider the influence of steric hindrance. science.govnih.govrsc.org The arrangement of atoms in space can physically block a reaction from occurring at a desired location. Future research would likely focus on developing synthetic routes that are tolerant of different functional groups and can overcome the steric challenges posed by the specific structure of this compound and related molecules.
Achieving Absolute Control in Regio-, Chemo-, and Stereoselectivity
A significant challenge in the synthesis of complex molecules is controlling the precise three-dimensional arrangement of atoms. This involves:
Regioselectivity: Controlling where a chemical reaction takes place on a molecule with multiple potential reaction sites. nih.govorganic-chemistry.orgnih.govresearchgate.netrsc.org
Chemoselectivity: Selectively reacting one functional group in the presence of others.
Stereoselectivity: Controlling the spatial orientation of the bonds in a new chemical entity.
For a molecule like this compound, which contains multiple reactive sites (an alkene, an alkyne, and a ketone), achieving absolute control over these aspects would be a primary objective of future research. This would involve the careful selection of catalysts, reagents, and reaction conditions.
Deeper Mechanistic Elucidation of Complex Transformations
Understanding the step-by-step pathway of a chemical reaction, known as the reaction mechanism, is crucial for its optimization and broader application. acs.orgnih.govresearchgate.net For any newly developed synthetic route towards this compound, a thorough mechanistic investigation would be necessary. This could involve a combination of experimental studies, such as kinetic analysis and the isolation of intermediates, as well as computational modeling to provide a detailed picture of how the transformation occurs.
Integration of Sustainable Chemistry Principles in Synthesis
Modern chemical research places a strong emphasis on sustainability, or "green chemistry." openaccesspub.orgnih.govmdpi.com This involves designing chemical processes that are environmentally friendly, for example, by using renewable starting materials, reducing waste, and employing non-toxic reagents and solvents. openaccesspub.orgnih.govmdpi.com Future research on the synthesis of this compound would benefit from the integration of these principles. This could include the use of catalytic rather than stoichiometric reagents, the development of one-pot reactions to minimize purification steps, and the use of greener solvents. The broader field of alkyne chemistry is already seeing a push towards more sustainable practices, which would undoubtedly influence any future work on this specific compound. organic-chemistry.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
